2-[(4-chlorophenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide
Overview
Description
The compound is a derivative of 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole . Pyrazole derivatives have been used in certain antidepressants, antihypertensive drug molecules, and anti-arrhythmic. They also have good activities in antibacterial, anticancer, anticonvulsant, antidepressant, and anti-inflammatory .
Synthesis Analysis
An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst . The reaction has simple operation, metal-free catalysis, acid or base free catalysis .Chemical Reactions Analysis
The synthesis of similar compounds often involves reactions such as esterification, hydrazination, salt formation, and cyclization . Conversion of an intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines, is also a common step .Scientific Research Applications
Fluorescent Probes and Materials
The synthesis of 1,3,5-trisubstituted-1H-pyrazoles using vitamin B1 as a catalyst has been reported. These compounds exhibit fluorescence properties, transitioning from orange-red to cyan in different solvents when an electron-withdrawing group is attached to acetophenone . Notably, compound 5i serves as a metal ion fluorescent probe with excellent selectivity for Ag+ detection.
Antidepressant and Antihypertensive Agents
Pyrazoline derivatives, including 1,3,5-triarylpyrazolines, have found applications in medicine. They are used in certain antidepressants, antihypertensive drugs, and anti-arrhythmic treatments . Their diverse activities extend to antibacterial, anticancer, anticonvulsant, and anti-inflammatory effects .
Photoluminescent and Photorefractive Materials
Due to their excellent fluorescence properties, pyrazoline compounds are employed as photoluminescent and photorefractive materials. These applications are relevant in fields such as optics, lasers, and high-tech devices .
Textile Industry: Fluorescent Whitening Agents
Triarylpyrazoline compounds have been utilized as fluorescent whitening agents in the textile industry. Their ability to enhance brightness and whiteness in fabrics makes them valuable additives .
Biological Activities: Antitumor and Cytotoxic Effects
Imidazole-containing compounds, which share structural similarities with pyrazoles, have demonstrated antitumor and cytotoxic activity. For instance, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides exhibited potent effects against prostate cancer cells .
Organic Nonlinear Optical Materials
Pyrazoline derivatives have been explored for their potential as organic nonlinear optical materials. Their unique electronic properties make them promising candidates for applications in photonics and optoelectronics .
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c18-12-6-8-14(9-7-12)24-11-16(22)19-15-10-17(23)21(20-15)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQNPDPEAIYATG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2)NC(=O)CSC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701324197 | |
Record name | 2-(4-chlorophenyl)sulfanyl-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701324197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50086734 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide | |
CAS RN |
298215-05-1 | |
Record name | 2-(4-chlorophenyl)sulfanyl-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701324197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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